molecular formula C12H20ClN5 B12220177 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12220177
M. Wt: 269.77 g/mol
InChI Key: UQSYMVHPKVWNQR-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole is substituted with 1,3-dimethyl groups and a methylene-linked amine group. The second pyrazole is 1-isopropyl-substituted at the 5-position, connected via the amine bridge (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the amine linker and steric bulk from the isopropyl group.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-8-11-7-10(3)15-16(11)4;/h5-7,9,13H,8H2,1-4H3;1H

InChI Key

UQSYMVHPKVWNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound with a unique dual pyrazole structure. It is characterized by two pyrazole rings linked by a methylene bridge and various alkyl substitutions. The presence of dimethyl and isopropyl groups gives it distinct steric and electronic characteristics, making it interesting in medicinal chemistry and material science.

Scientific Research Applications

  • Biological Activity N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine exhibits significant biological activity, primarily inhibiting specific enzymes related to inflammation and microbial growth. This inhibition disrupts metabolic pathways, potentially leading to therapeutic effects against various diseases, including cancer and infections.
  • Medicinal Chemistry This compound is explored for its potential in developing new anti-inflammatory and antimicrobial agents. Its unique structure also makes it suitable for applications in material sciences, particularly in synthesizing novel polymers and coordination complexes with transition metals.
  • Enzyme Binding Studies on the interactions of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine with biological targets have shown its ability to bind effectively to enzyme active sites, inhibiting enzyme activity, which can lead to decreased inflammation or microbial proliferation. Interaction studies often involve kinetic assays and molecular docking techniques to elucidate the binding affinities and modes of action.
  • Synthesis The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. Advanced methods such as microwave-assisted synthesis may also be employed to enhance yield and reduce reaction times.

Structural Similarities

Several compounds share structural similarities with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine:

Compound NameStructural FeaturesUnique Aspects
1,3-dimethyl-1H-pyrazol-5-amineSingle pyrazole ringLacks isopropyl group
1-isopropyl-1H-pyrazol-4-amineContains isopropyl group but only one pyrazole ringNo dimethyl substitution
N-methyl-N-(1H-pyrazol-5-yl)methylamineMethylene bridge presentDifferent substitution pattern on the pyrazole ring

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Pyrazole 1 / Pyrazole 2) Molecular Formula Molecular Weight Key Features
Target Compound 1,3-dimethyl / 1-isopropyl C12H20N6 248.33 g/mol* Amine linker, bis-pyrazole core
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine () 1,3-dimethyl / N-methylamine C7H13N3 139.20 g/mol Simpler amine substituent
1-isopropyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine () 3-methyl-1-propyl / 1-isopropyl C14H24ClN5 297.83 g/mol Chlorine substituent, propyl group
Elexacaftor () Sulfonamide-linked pyrazoles C26H28F3N5O4S 579.60 g/mol Sulfonamide linker, trifluoromethyl groups

*Calculated based on molecular formula.

Key Observations :

  • Polarity : The amine linker in the target compound is less polar than the sulfonamide in elexacaftor (), which may limit solubility in aqueous environments but improve membrane permeability .
  • Molecular Weight : The target compound’s lower molecular weight (248 g/mol) compared to elexacaftor (579 g/mol) suggests better bioavailability under Lipinski’s rules .

Functional and Application Comparisons

Insights :

  • Pharmaceutical Potential: The bis-pyrazole core is common in bioactive molecules. For instance, elexacaftor’s pyrazole moiety contributes to its binding to the CFTR protein . The target compound’s amine linker may favor interactions with amine receptors or enzymes.
  • Agrochemical Relevance : highlights pyrazole derivatives like bensulide as herbicides. The target compound’s lipophilic isopropyl group could enhance soil adhesion in similar applications .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family, characterized by its dual pyrazole rings and specific substituents. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it exhibits significant potential as an enzyme inhibitor and therapeutic agent against various diseases, including cancer and inflammation.

Structural Characteristics

The molecular formula of this compound is C12H20N5C_{12}H_{20}N_{5} with a molecular weight of approximately 233.31 g/mol. The structure includes two pyrazole units that enhance its reactivity and biological activity. The unique arrangement of substituents contributes to its distinct chemical properties compared to simpler pyrazole derivatives.

Compound Name Molecular Formula Molecular Weight Structural Features
This compoundC₁₂H₂₀N₅233.31 g/molDual pyrazole rings

This compound primarily exerts its biological effects through enzyme inhibition. It binds to specific enzymes, disrupting metabolic pathways critical for cellular functions. This mechanism is particularly relevant in cancer therapy, where inhibiting enzymes can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit notable enzyme inhibition capabilities. For example:

  • Cytotoxicity Studies : Various studies have shown that pyrazole derivatives can induce cytotoxic effects on different cancer cell lines. In one study, derivatives exhibited IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines, indicating significant potential for anticancer applications .

Anticancer Properties

Several studies have highlighted the anticancer properties of pyrazole derivatives:

Study Cell Line IC₅₀ Value (µM) Notes
Abadi et al.MCF73.79Significant cytotoxic potential
Bouabdallah et al.Hep-23.25Effective against head and neck cancer
Wei et al.A54926Potent against lung cancer

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step synthetic routes that may include microwave-assisted techniques to enhance yield and purity. The compound's synthesis often utilizes alkylating agents under basic conditions, which can significantly influence the final product's biological activity .

Comparative Studies

Comparative studies have shown that while simpler pyrazole derivatives exhibit some biological activity, the dual pyrazole structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amines enhances its reactivity and potential therapeutic applications:

Compound Biological Activity
1,3-DimethylpyrazoleLimited activity
N-IsopropylpyrazoleModerate activity
N-[...]-4-Amino PyrazoleEnhanced activity

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